2-Methoxy-3,5-dimethylbenzoic acid
Overview
Description
2-Methoxy-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of methoxy and dimethyl groups on the benzene ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds, which include this compound, are known to undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that benzoic acid derivatives can influence a variety of biochemical processes, including those involving enzymes and receptors .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and molecular weight (180.2 g/mol ) would play a role in its absorption and distribution.
Result of Action
It’s known that benzoic acid derivatives can have various effects at the molecular level, potentially influencing enzyme activity and receptor binding .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-3,5-dimethylbenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, the compound is known to be stable at temperatures of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-3,5-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methoxy-3,5-dimethyltoluene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of mesitylene as a starting materialThis method is advantageous due to its high catalytic efficiency and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-3,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzoic acid: Similar in structure but with two methoxy groups instead of one methoxy and two methyl groups.
3,5-Dimethylbenzoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-Methoxybenzoic acid: Contains only one methoxy group and no additional methyl groups.
Uniqueness
2-Methoxy-3,5-dimethylbenzoic acid is unique due to the combination of methoxy and dimethyl groups, which confer distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-methoxy-3,5-dimethylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-7(2)9(13-3)8(5-6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUQEKDZMFUQFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297958 | |
Record name | 2-Methoxy-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21553-47-9 | |
Record name | 2-Methoxy-3,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21553-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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